Cas no 2990-31-0 (Benzaldehyde,4,6-dihydroxy-2,3-dimethyl-)

Benzaldehyde,4,6-dihydroxy-2,3-dimethyl- structure
2990-31-0 structure
Product Name:Benzaldehyde,4,6-dihydroxy-2,3-dimethyl-
Numero CAS:2990-31-0
MF:C9H10O3
MW:166.173902988434
CID:265099
PubChem ID:254155
Update Time:2025-04-19

Benzaldehyde,4,6-dihydroxy-2,3-dimethyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzaldehyde,4,6-dihydroxy-2,3-dimethyl-
    • 4,6-dihydroxy-2,3-dimethylbenzaldehyde
    • 2,4-Dihydroxy-5,6-dimethylbenzaldehyd
    • 2,4-Dihydroxy-5,6-dimethyl-benzaldehyd
    • 2,4-dihydroxy-5,6-dimethylbenzaldehyde
    • 4,6-Dihydroxy-2,3-dimethyl-benzaldehyd
    • 4,6-dihydroxy-2,3-dimethyl-benzaldehyde
    • 5-Methylorcylaldehyd
    • 5-Methylorcylaldehyde
    • AC1L5PNC
    • AC1Q6Q19
    • AR-1H7897
    • CTK4G4025
    • NSC77993
    • 2,4-dihydroxy 5,6-dimethyl benzaldehyde
    • NSC-77993
    • 4,6-Dihydroxy-2,3-dimethylbenzaldehyde #
    • .beta.-Resorcylaldehyde, 5,6-dimethyl-
    • 2990-31-0
    • DTXSID50291789
    • 5,6-dimethyl-beta-resorcylaldehyde
    • SCHEMBL10470456
    • CHEBI:146173
    • .beta.-Resorcylaldehyde,6-dimethyl-
    • 2,4-dihydroxy 5,6-dimethylbenzaldehyde
    • Benzaldehyde,6-dihydroxy-2,3-dimethyl-
    • Benzaldehyde, 4,6-dihydroxy-2,3-dimethyl-
    • Inchi: 1S/C9H10O3/c1-5-6(2)8(11)3-9(12)7(5)4-10/h3-4,11-12H,1-2H3
    • Chiave InChI: LQIYIUJTJNQJTJ-UHFFFAOYSA-N
    • Sorrisi: OC1=CC(=C(C=O)C(C)=C1C)O

Proprietà calcolate

  • Massa esatta: 166.063
  • Massa monoisotopica: 166.063
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 1
  • Complessità: 169
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2
  • Superficie polare topologica: 57.5Ų

Proprietà sperimentali

  • Densità: 1.273
  • Punto di ebollizione: 328.9°Cat760mmHg
  • Punto di infiammabilità: 166.9°C
  • Indice di rifrazione: 1.629
  • PSA: 57.53
  • LogP: 1.52710
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd